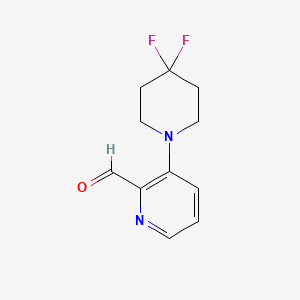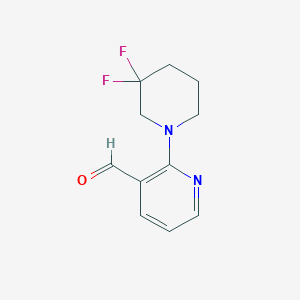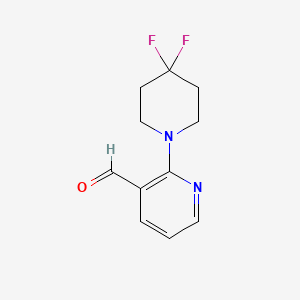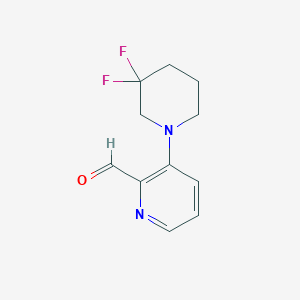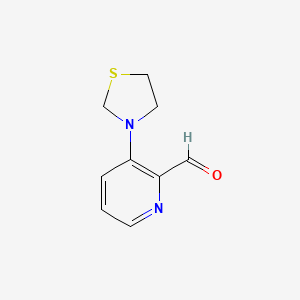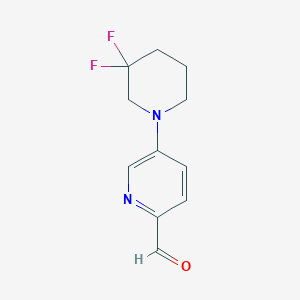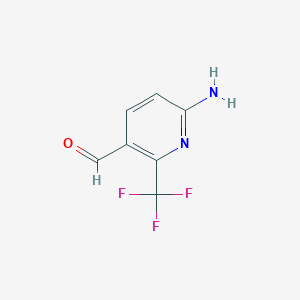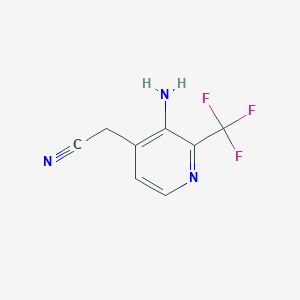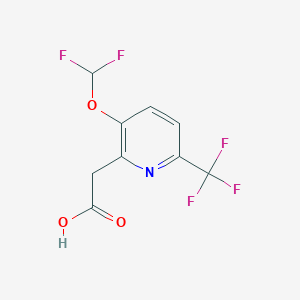
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine is a chemical compound used as an intermediate in synthesizing other complex compounds . It is a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
Trifluoromethylpyridines, including this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are synthesized using various methods, including regioselective C-4 deprotonation with LDA and trapping with carbon dioxide . Among the derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of this compound is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Studies
The compound 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine has been a subject of spectroscopic characterization. Studies using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have been conducted. Additionally, its geometric structure has been analyzed using density functional theory (DFT), exploring the vibrational frequencies and chemical shift values. Such studies are crucial for understanding the compound's molecular properties and potential applications in various fields (Vural & Kara, 2017).
Synthesis and Applications in Heterocyclic Chemistry
This compound plays a significant role in the synthesis of heterocyclic compounds. For instance, its derivatives have been used in regiospecific allylic bromination processes, leading to the formation of novel heterocyclic structures. Such processes are fundamental in creating compounds with potential pharmaceutical and industrial applications (Martins, 2002).
Applications in Organic Synthesis
In organic synthesis, this compound has been utilized as a building block for preparing trifluoromethyl-substituted aminopyrroles. These are formed through a 2H-azirine ring expansion strategy, showcasing the compound's versatility in synthesizing complex organic structures (Khlebnikov et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds have been associated with the respiratory system .
Mode of Action
It’s known that similar compounds can cause skin and eye irritation, and may cause respiratory irritation .
Pharmacokinetics
It’s known that similar compounds can cause skin and eye irritation, suggesting that they can be absorbed through these routes .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept tightly closed .
Biochemische Analyse
Biochemical Properties
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the nature of the interaction . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the cell type and context. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes and proteins, leading to changes in their activity. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular responses . At higher doses, it can exhibit toxic or adverse effects, including tissue damage, organ toxicity, and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments or tissues. For example, the compound may be preferentially taken up by certain cell types or localized to specific organelles, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . The compound may be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The localization of the compound can also impact its stability and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
2-bromo-3-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJRRNYNELCRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


